molecular formula C11H7Cl2NO2S B13680443 Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate

Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B13680443
M. Wt: 288.1 g/mol
InChI Key: RZAZXEOFXMPSHR-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2,4-dichlorophenyl group at position 2 and a methyl ester at position 2. The 2,4-dichlorophenyl moiety enhances lipophilicity, which may influence membrane permeability and bioactivity.

Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAZXEOFXMPSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Thiazole-4-carboxylates

The synthesis of thiazole-4-carboxylate derivatives generally follows these key steps:

  • Formation of the thiazole ring via cyclization of α-haloketones or α-dibromoketones with thiourea or thioamide derivatives.
  • Introduction of the carboxylate group at the 4-position, often via esterification or direct incorporation during ring formation.
  • Substitution at the 2-position with aryl groups through condensation or cross-coupling reactions.

This strategy is exemplified in the preparation of various 2,4-disubstituted thiazoles, including methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate.

Preparation via Condensation of α-Haloketones with Thiourea

One of the most common and reliable routes to prepare 2-arylthiazole-4-carboxylates involves the condensation of α-haloketones with thiourea:

  • Reagents: α-haloketone (bearing the 2,4-dichlorophenyl substituent), thiourea, base (such as triethylamine), and solvent (ethanol or methanol).
  • Procedure: The α-haloketone is reacted with thiourea under reflux conditions or at room temperature, sometimes with grinding under solvent-free conditions to facilitate cyclization.
  • Outcome: This condensation leads to the formation of the thiazole ring, with the thiourea sulfur and nitrogen atoms forming the heterocycle.
  • Example: Heravi et al. reported the synthesis of 2,4-disubstituted thiazoles by condensation of α-halo carbonyl compounds with thiourea at room temperature, achieving rapid reaction times (15–20 minutes) and good yields.

Synthesis from α,α-Dibromoketones and Thiourea

An alternative and efficient method uses α,α-dibromoketones as starting materials:

  • Reagents: α,α-dibromoketones substituted with the desired aryl group, thiourea or thioamide.
  • Reaction Conditions: Stirring in ethanolic solution at room temperature for 10–20 minutes.
  • Mechanism: The α,α-dibromoketone reacts with thiourea to form 2-amino-4-arylthiazoles, which can be further functionalized to methyl esters.
  • Advantages: This method shows superiority in terms of reaction speed and selectivity compared to conventional α-haloketones.

Esterification and Methylation Steps

To obtain the methyl ester at the 4-position, the following approaches are employed:

  • Direct Esterification: After thiazole ring formation with a carboxylic acid group, methylation is done using methyl iodide in the presence of a base such as potassium bicarbonate in dimethylformamide (DMF), at 0°C to room temperature.
  • Use of Methyl Dichloroacetate: In some syntheses, methyl dichloroacetate is used as a starting material to introduce the ester functionality during the formation of the thiazole ring.

Pd(II)-Catalyzed Direct Arylation (Advanced Method)

For introducing the 2-(2,4-dichlorophenyl) substituent onto a thiazole-4-carboxylate core, palladium-catalyzed direct C5-arylation of azole-4-carboxylates has been reported:

  • Reagents: Thiazole-4-carboxylate substrates, aryl iodides (e.g., 2,4-dichloroiodobenzene), Pd(II) catalyst, copper acetate, base (potassium carbonate), molecular sieves, and DMF solvent.
  • Conditions: Heating at 100–120°C under oxygen atmosphere.
  • Outcome: Efficient direct arylation at the 2-position of the thiazole ring, allowing selective introduction of the 2,4-dichlorophenyl group.
  • Note: This method is suitable for late-stage functionalization and may be used to prepare this compound from methyl thiazole-4-carboxylate precursors.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Formation of α-haloketone Bromination of 2,4-dichloroacetophenone with bromine in Arklone under reflux Not specified Intermediate for thiazole synthesis
Cyclization with thiourea Thiourea, ethanol, reflux or room temperature grinding 70–85% typical Rapid reaction, mild conditions
Methylation of carboxylic acid Methyl iodide, KHCO3, DMF, 0°C to RT 75–90% Ester formation step
Pd(II)-catalyzed arylation Pd(OAc)2, Cu(OAc)2, K2CO3, DMF, 100°C, O2 atmosphere Moderate to good Direct arylation of thiazole ring

Summary of Key Literature Methods

Reference Method Key Features Applicability to Target Compound
Royal Society of Chemistry (2012) Pd(II)-Catalyzed Direct Arylation Efficient C5-arylation of thiazole-4-carboxylates Suitable for introducing 2,4-dichlorophenyl group post-thiazole formation
Indian Journal of Pharmaceutical Education and Research (2022) Condensation of α-haloketones or α,α-dibromoketones with thiourea Rapid, mild, solvent-free or reflux conditions Core method for thiazole ring and substitution pattern
PLOS One (2009) One-pot synthesis using methyl dichloroacetate and thiourea Incorporates ester group during ring formation Useful for direct synthesis of methyl esters of 2-aminothiazoles

Additional Notes and Considerations

  • Purification: Crude products are typically purified by recrystallization using solvents such as chloroform/methanol mixtures or by column chromatography.
  • Characterization: Standard characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, IR spectroscopy (noting NH stretch, C=O stretch), and mass spectrometry.
  • Reaction Optimization: Temperature control (0°C to reflux), choice of solvent, and stoichiometry of reagents influence yield and purity.
  • Environmental and Safety: Use of bromine and Pd catalysts requires appropriate safety measures and waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways depend on the specific biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Ethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate

Structural Difference : Replaces the methyl ester with an ethyl ester.
Impact :

  • Physicochemical Properties: The ethyl group increases molecular weight (C12H9Cl2NO2S vs. C11H7Cl2NO2S) and may slightly reduce volatility.
  • Safety Profile : The ethyl analog’s safety data sheet (SDS) highlights precautions for inhalation and skin contact, suggesting moderate toxicity. The methyl ester’s safety profile is likely similar but may differ in metabolic pathways due to ester hydrolysis rates .
Property Methyl Ester Ethyl Ester
CAS Number Not explicitly provided 1185155-89-8
Molecular Formula C11H7Cl2NO2S C12H9Cl2NO2S
GHS Classification Inferred from ethyl analog Hazardous (specific class not stated)

Methyl 4-(Isothiocyanatomethyl)thiophene-2-carboxylate

Structural Difference : Substitutes thiazole with thiophene and adds an isothiocyanate (-NCS) group.
Impact :

  • Reactivity : The isothiocyanate group (IR νmax 2115 cm⁻¹) introduces electrophilic reactivity, enabling covalent binding to biological targets (e.g., enzymes).
Property Thiazole Methyl Ester Thiophene Isothiocyanate
Key Functional Groups Ester, thiazole, dichlorophenyl Ester, thiophene, isothiocyanate
Biological Activity Potential agrochemical use Unclear; reactive group suggests bioactivity

Triazole Derivatives (e.g., Etaconazole, Propiconazole)

Structural Difference : Replaces thiazole with triazole and modifies substituents (e.g., dioxolane rings).
Impact :

  • Applications : Etaconazole and propiconazole are commercial fungicides. The triazole ring inhibits fungal cytochrome P450 enzymes, a mechanism less likely for thiazole analogs.
  • Purity Challenges : Impurity profiles for triazole derivatives (e.g., isomers in Table 1 of ) highlight synthesis complexities, which may differ for thiazole analogs due to fewer stereocenters .
Property Thiazole Methyl Ester Triazole Derivatives
Target Organisms Not specified Fungi (broad-spectrum)
Key Functional Groups Thiazole, ester Triazole, dioxolane, dichlorophenyl

Methyl 2-((1R,3R)-3-Amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Structural Difference: Replaces dichlorophenyl with a chiral amino-hydroxy substituent. Impact:

  • Bioactivity: The polar amino and hydroxy groups may enhance solubility and target interactions (e.g., enzyme inhibition) compared to the lipophilic dichlorophenyl group.
  • Stereochemistry : The (1R,3R) configuration introduces chirality, complicating synthesis but enabling enantiomer-specific activity .

Key Research Findings

  • Heterocycle Impact : Thiazole derivatives may lack the cytochrome P450 inhibition seen in triazoles but could target other pathways (e.g., mitochondrial respiration).
  • Synthetic Challenges : Thiophene analogs () require harsh reagents like thiophosgene, whereas thiazole synthesis may employ milder conditions.

Biological Activity

Methyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a thiazole ring, a dichlorophenyl group, and a methyl ester functional group. These structural components are critical for its biological activity, influencing interactions with molecular targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential in inhibiting bacterial enzymes, which contributes to its antimicrobial properties.
  • Receptor Interaction : It may also interact with cellular receptors involved in inflammatory pathways, suggesting anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound demonstrates efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antiviral Properties : Some thiazole derivatives have shown antiviral activity against flaviviruses, suggesting that this compound may possess similar properties.
  • Antitumor Effects : Studies have highlighted the anticancer potential of thiazole derivatives, with significant cytotoxicity observed against cancer cell lines such as HepG2 (liver carcinoma) and HCT-116 (colon carcinoma).

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundC₁₂H₉Cl₂NO₂SAntimicrobial, AntitumorTBD
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylateC₁₂H₉Cl₂NO₂SAnticonvulsant<20
Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylateC₁₂H₉ClNO₂SAntitumorTBD

Antimicrobial Activity

A study demonstrated the compound's effectiveness against a range of bacterial strains. Its mechanism involves inhibiting key bacterial enzymes, which disrupts cellular processes essential for bacterial survival.

Antitumor Properties

In vitro studies have shown that this compound exhibits significant cytotoxicity against HepG2 and HCT-116 cell lines. The compound's IC50 values in these assays were found to be lower than those of standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives indicates that modifications to the phenyl ring and thiazole moiety can enhance biological activity. For instance, the presence of electron-donating groups at specific positions on the phenyl ring significantly increases cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate, and how do substituent positions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of α-oxo esters (e.g., methyl acetoacetate) with thiourea derivatives under acidic conditions. The 2,4-dichlorophenyl substituent is introduced through a benzaldehyde precursor. Key variables include solvent choice (e.g., ethanol or acetone), temperature (60–80°C), and catalyst (e.g., HCl or H₂SO₄). Substituent positions significantly impact reactivity: the 2,4-dichloro configuration enhances steric and electronic effects, improving cyclization efficiency compared to monosubstituted analogs .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the thiazole core and ester functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-S stretches. X-ray crystallography may resolve steric effects from the dichlorophenyl group. Impurity profiling via HPLC (e.g., using C18 columns) with UV detection at 254 nm is recommended, referencing pharmacopeial guidelines for thresholds (e.g., total impurities ≤1.0%) .

Q. What are the primary biological targets of this compound, and how are preliminary assays designed?

  • Methodological Answer : Thiazole derivatives often target enzymes like topoisomerase II or microbial DNA. Initial screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination against E. coli, S. aureus).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays for IC₅₀ determination.
    Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (0.1–100 µM) are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example, replacing the 2,4-dichlorophenyl group with a 4-methoxyphenyl (as in Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate) reduces antimicrobial potency due to decreased electron-withdrawing effects. Systematic SAR studies should compare logP (lipophilicity), Hammett constants (σ), and steric parameters (Taft Es). Molecular docking (e.g., AutoDock Vina) can validate target binding differences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Replace the methyl ester with hydrophilic groups (e.g., carboxylic acid or amide).
  • Formulation : Use co-solvents (PEG 400, DMSO) or nanoemulsions.
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., phosphate esters).
    Solubility is quantified via shake-flask method (aqueous buffer, pH 7.4), and bioavailability assessed through pharmacokinetic studies (Cmax, AUC) in rodent models .

Q. How can computational methods guide the design of novel analogs with enhanced activity?

  • Methodological Answer :

QSAR modeling : Train models using descriptors like molar refractivity, polar surface area, and H-bond donors/acceptors.

MD simulations : Analyze ligand-receptor stability (e.g., RMSD, binding free energy via MM-PBSA).

ADMET prediction : Use SwissADME or pkCSM to optimize permeability (e.g., Caco-2 cell predictions) and minimize hepatotoxicity.
Prioritize analogs with improved predicted IC₅₀ and lower logP .

Q. What advanced analytical techniques are used to detect degradation products or isomerization?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis to carboxylic acid).
  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted.
  • Stability studies : Accelerated conditions (40°C/75% RH for 6 months) per ICH Q1A guidelines.
    Quantify degradation using peak area normalization and confirm structures via HRMS/MS .

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